molecular formula C19H12N2 B181389 9-Methylacenaphtho[1,2-b]quinoxaline CAS No. 13362-59-9

9-Methylacenaphtho[1,2-b]quinoxaline

Número de catálogo: B181389
Número CAS: 13362-59-9
Peso molecular: 268.3 g/mol
Clave InChI: FEBHQCJWEFRRBQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9-Methylacenaphtho[1,2-b]quinoxaline is an organic compound with the molecular formula C19H12N2. It belongs to the class of quinoxalines, which are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring.

Métodos De Preparación

The synthesis of 9-Methylacenaphtho[1,2-b]quinoxaline typically involves the condensation of acenaphthenequinone with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach involves similar synthetic routes with optimization for larger-scale production.

Análisis De Reacciones Químicas

9-Methylacenaphtho[1,2-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated quinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents such as halogens, nitro groups, or alkyl groups. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis of Organic Molecules
9-Methylacenaphtho[1,2-b]quinoxaline serves as a crucial building block in organic synthesis. It is often utilized in the synthesis of more complex organic molecules and can act as a ligand in coordination chemistry. The compound's ability to undergo various chemical reactions enhances its utility in developing new materials and compounds.

Reactivity and Transformations
The compound can undergo several chemical transformations, including:

  • Oxidation : Using reagents such as potassium permanganate or chromium trioxide to form quinoxaline derivatives.
  • Reduction : Involving hydrogen gas in the presence of palladium catalysts to yield hydrogenated derivatives.
  • Electrophilic Substitution : Allowing for the introduction of substituents like halogens or nitro groups into the aromatic ring.

These reactions enable the synthesis of diverse derivatives with tailored properties for specific applications.

Biological Applications

Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that certain quinoxaline derivatives, including this compound, showed substantial inhibitory effects on various cancer cell lines. For instance, some derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, suggesting potent cytotoxic effects against tumor cells while sparing normal cells.

CompoundIC50 Value (μg/mL)Comparison with Doxorubicin
This compound<100More effective
Doxorubicin>100Standard reference

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Quinoxaline derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). A study assessing antimicrobial efficacy found that compounds derived from this compound demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 1 mg/L against resistant strains.

Bacterial StrainMIC Value (mg/L)
MRSA0.5
VRE0.75

Industrial Applications

Development of Advanced Materials
In the industrial sector, this compound is used in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronics.

Case Studies

Case Study 1: Anticancer Efficacy
A comprehensive study focusing on the anticancer properties of quinoxaline derivatives highlighted that specific compounds derived from this compound exhibited significant growth inhibition in three tested tumor cell lines. These compounds were found to be non-cytotoxic to normal cells, indicating their potential as selective anticancer agents.

Case Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial properties against clinical isolates, derivatives of this compound demonstrated promising activity against resistant bacterial strains. The findings suggest that this compound may serve as a candidate for developing new antibacterial agents capable of overcoming resistance mechanisms.

Mecanismo De Acción

The mechanism of action of 9-Methylacenaphtho[1,2-b]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules being studied .

Comparación Con Compuestos Similares

9-Methylacenaphtho[1,2-b]quinoxaline can be compared with other quinoxaline derivatives, such as:

  • 9-Nitroacenaphtho[1,2-b]quinoxaline
  • 8,9-Benzoacenaphtho[1,2-b]quinoxaline
  • 5,12-Dihydroquinoxalino[2,3-b]quinoxaline
  • 3-Bromo-acenaphtho[1,2-b]quinoxaline

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Actividad Biológica

9-Methylacenaphtho[1,2-b]quinoxaline (CAS No. 13362-59-9) is a heterocyclic compound belonging to the quinoxaline family, characterized by its complex structure comprising a fused acenaphthene and quinoxaline moiety. Its molecular formula is C19H12N2C_{19}H_{12}N_{2}, with a molecular weight of approximately 268.318 g/mol . This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer and antimicrobial applications.

The synthesis of this compound typically involves a condensation reaction between acenaphthenequinone and o-phenylenediamine under reflux conditions, often utilizing solvents such as ethanol or acetic acid. The product is purified through recrystallization or column chromatography.

Chemical Reactions

This compound is known to undergo various chemical transformations:

  • Oxidation : Can be oxidized to form quinoxaline derivatives using reagents like potassium permanganate.
  • Reduction : Reduction reactions can yield partially or fully hydrogenated derivatives.
  • Electrophilic Substitution : The aromatic ring can participate in substitution reactions, allowing for the introduction of various substituents such as halogens or nitro groups.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that derivatives of quinoxaline, including this compound, can inhibit the growth of various cancer cell lines. For example, in a comparative study involving different quinoxaline derivatives, some exhibited IC50 values lower than that of standard chemotherapeutic agents like doxorubicin, indicating potent cytotoxic effects against tumor cells while sparing normal cells .

Case Study: Anticancer Efficacy

A study focusing on the synthesis and evaluation of quinoxaline derivatives demonstrated that certain compounds showed substantial inhibitory effects on three tested tumor cell lines. These compounds displayed higher efficacy compared to doxorubicin and were non-cytotoxic to normal cells (IC50 values > 100 μg/mL) .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. Quinoxaline derivatives have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, some derivatives exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains .

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of quinoxaline derivatives against clinical isolates, compounds demonstrated MIC values ranging from 0.25 to 1 mg/L against resistant strains. These findings suggest that this compound may serve as a promising candidate for developing new antibacterial agents capable of overcoming resistance mechanisms .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activities or receptor functions, leading to apoptosis in cancer cells or inhibition of bacterial growth. The exact mechanisms are still under investigation, but they involve pathways related to cell cycle regulation and apoptosis induction in cancer cells as well as disruption of bacterial cell wall synthesis in pathogens .

Comparative Biological Activity Table

Activity Effect Reference
AnticancerInhibitory effects on tumor cells
AntimicrobialEffective against MRSA and VRE
CytotoxicityNon-cytotoxic to normal cells

Propiedades

IUPAC Name

9-methylacenaphthyleno[1,2-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2/c1-11-8-9-15-16(10-11)21-19-14-7-3-5-12-4-2-6-13(17(12)14)18(19)20-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBHQCJWEFRRBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C4=CC=CC5=C4C(=CC=C5)C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928210
Record name 9-Methylacenaphtho[1,2-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13362-59-9
Record name NSC163365
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Methylacenaphtho[1,2-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-METHYLACENAPHTHO(1,2-B)-QUINOXALINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Methylacenaphtho[1,2-b]quinoxaline
Reactant of Route 2
9-Methylacenaphtho[1,2-b]quinoxaline
Reactant of Route 3
9-Methylacenaphtho[1,2-b]quinoxaline
Reactant of Route 4
9-Methylacenaphtho[1,2-b]quinoxaline
Reactant of Route 5
9-Methylacenaphtho[1,2-b]quinoxaline
Reactant of Route 6
9-Methylacenaphtho[1,2-b]quinoxaline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.